molecular formula C17H20N2O4S B556366 AC-Met-amc CAS No. 354152-20-8

AC-Met-amc

Cat. No.: B556366
CAS No.: 354152-20-8
M. Wt: 348.4 g/mol
InChI Key: LCRSOUHHRUJURD-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AC-Met-amc typically involves the coupling of acetyl-methionine with 7-amino-4-methylcoumarin. This process can be achieved through various methods, including the use of N-hydroxysuccinimide esters of protected amino acids. The reaction conditions often involve the formation of a selenocarboxylate intermediate, followed by non-nucleophilic amidation with an azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .

Mechanism of Action

AC-Met-amc exerts its effects through its interaction with acylpeptide hydrolase. The enzyme catalyzes the hydrolysis of the compound, releasing methionine and 7-amino-4-methylcoumarin. The latter emits fluorescence, which can be measured to determine enzyme activity. This mechanism is crucial for studying the enzyme’s role in protein metabolism and its potential as a therapeutic target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AC-Met-amc is unique due to its specific interaction with acylpeptide hydrolase and its high sensitivity in detecting enzyme activity. Its methionine residue also allows for studies involving oxidative stress and related metabolic pathways .

Properties

IUPAC Name

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRSOUHHRUJURD-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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